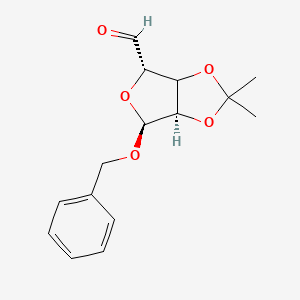
Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde is a specialized organic compound with the molecular formula C({15})H({18})O(_{5}) and a molecular weight of 278.30 g/mol . This compound is notable for its unique structure, which includes a benzyl group, an isopropylidene-protected mannose derivative, and an aldehyde functional group. It is primarily used in research settings, particularly in the fields of organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde typically involves multiple steps:
Protection of Mannose: The mannose starting material is first protected using isopropylidene to form 2,3-O-isopropylidene-D-mannose.
Benzylation: The protected mannose is then benzylated to introduce the benzyl group.
Oxidation: The final step involves the oxidation of the primary alcohol group at the 6-position to form the aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Sodium hydride (NaH), various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-carboxylic acid.
Reduction: Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde is utilized in several research domains:
Organic Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biochemistry: In the study of carbohydrate chemistry and glycosylation processes.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its functional groups:
Aldehyde Group: Can participate in nucleophilic addition reactions, forming various adducts.
Benzyl Group: Provides a hydrophobic moiety that can interact with biological molecules through hydrophobic interactions.
Isopropylidene Group: Protects the hydroxyl groups of mannose, preventing unwanted side reactions during synthesis.
Comparison with Similar Compounds
Benzyl 2,3-O-Isopropylidene-alpha-D-mannopyranoside: Similar structure but lacks the aldehyde group.
Benzyl 2,3-O-Isopropylidene-beta-D-mannopyranoside: Similar structure but with a different stereochemistry at the anomeric carbon.
Benzyl 2,3-O-Isopropylidene-alpha-D-glucopyranoside: Similar structure but derived from glucose instead of mannose.
Uniqueness: Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde is unique due to its combination of a benzyl group, an isopropylidene-protected mannose derivative, and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings .
Properties
IUPAC Name |
(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3/t11-,12?,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMDKPBMYYRMN-RLAWYHOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H](C2O1)C=O)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676253 |
Source


|
| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102854-75-1 |
Source


|
| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL](/img/structure/B1139985.png)
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)




![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)



![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
